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Compound of Interest

2-(5-(Trifluoromethyl)pyridin-2-
Compound Name:
yl)acetic acid

Cat. No.: B1345801

An In-Depth Technical Guide to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic Acid

Executive Summary

This document provides a comprehensive technical overview of 2-(5-(Trifluoromethyl)pyridin-
2-yl)acetic acid. It is intended for researchers, medicinal chemists, and drug development
professionals interested in the chemical properties, synthesis, analysis, and potential
applications of this fluorinated heterocyclic compound. The presence of the trifluoromethyl
group on the pyridine ring suggests that this molecule may possess unique physicochemical
and biological properties, making it a compound of interest in agrochemical and pharmaceutical
research. This guide details its known and predicted properties, provides plausible
experimental protocols for its synthesis and analysis, and discusses its potential biological
significance based on related structures.

Physicochemical Properties

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid is a solid, crystalline compound at room
temperature.[1] Its core structure consists of an acetic acid moiety attached to the second
position of a pyridine ring, which is substituted with a trifluoromethyl group at the fifth position.
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The known and predicted physicochemical properties of the compound are summarized in the
table below. It is important to note that some physical properties, such as boiling point and
density, are computationally predicted and have not been experimentally verified in the
available literature.

Property Value Source
CAS Number 785762-99-4 [1]
Molecular Formula CsHeF3sNO2 [1]
Molecular Weight 205.13 g/mol [1]
Physical State White to off-white powder or 0]
crystals

Melting Point Not Available [1112]
Boiling Point (Predicted) 275.1 + 35.0 °C at 760 Torr [1][2]
Density (Predicted) 1.428 + 0.06 g/cm?3 [11[2]
Solubility Not Available [1112]

Chemical Structure
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Caption: Molecular connectivity of the title compound.

Synthesis and Purification

While a specific published synthesis for 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid is not
readily available, a plausible and efficient synthetic route can be designed based on
established organometallic cross-coupling reactions and subsequent functional group
manipulations. A common precursor for such molecules is 2-chloro-5-(trifluoromethyl)pyridine,
which is commercially available.[3]

A potential pathway involves the conversion of 2-chloro-5-(trifluoromethyl)pyridine to its
corresponding ethyl acetate derivative via a palladium-catalyzed cross-coupling reaction with a
suitable acetate enolate equivalent, followed by hydrolysis to yield the final carboxylic acid.
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Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis (Representative)

The following is a representative, hypothetical protocol for the synthesis of 2-(5-
(trifluoromethyl)pyridin-2-yl)acetic acid.

Step 1: Synthesis of Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

e To a dry, nitrogen-flushed three-neck flask equipped with a reflux condenser and magnetic
stirrer, add zinc dust (1.2 eq) and dry THF.

¢ Add a solution of ethyl bromoacetate (1.1 eq) in dry THF dropwise to the zinc suspension.
The reaction may need gentle heating to initiate.

¢ Once the Reformatsky reagent has formed (indicated by the consumption of zinc), add 2-
chloro-5-(trifluoromethyl)pyridine (1.0 eq) and a palladium catalyst such as Pd(PPhs)4 (0.05

eq).
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Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography
(TLC).

Upon completion, cool the reaction to room temperature and quench by slowly adding a
saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the ester
intermediate.

Step 2: Hydrolysis to 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until TLC analysis
indicates complete consumption of the starting material.

Remove the ethanol under reduced pressure.

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise
addition of 1M HCI.

The product should precipitate as a solid. If not, extract with ethyl acetate.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Purification

The crude solid product can be purified by recrystallization.

Dissolve the crude acid in a minimum amount of a hot solvent system, such as an
ethanol/water or ethyl acetate/hexane mixture.
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 Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

o Collect the purified crystals by vacuum filtration, wash with a small amount of the cold

solvent mixture, and dry thoroughly under vacuum.

Spectroscopic and Analytical Characterization

Structural confirmation of 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid would be achieved

using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR)

spectroscopy (*H, 13C, 1°F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While

experimental data is not publicly available, the expected spectral characteristics can be

predicted based on the molecular structure.

Purified Compound

y

(Dissolution in Deuterated Solvent)

Sample Preparation

I

NMR Spectroscopy
(1H, 13C, 19|:)

IR Spectroscopy Mass Spectrometry

(e.g., ESI-MS)

Data Processing & Interpretation

Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for analytical characterization.
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Predicted NMR Data

The following tables summarize the predicted chemical shifts (d) in ppm. The predictions are

based on standard chemical shift increments and the electronic environment of the nuclei.

Table: Predicted *H NMR Data (in CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10-12 Broad Singlet 1H -COOH
~8.7 Singlet 1H Pyridine H-6
~7.9 Doublet 1H Pyridine H-4
~7.4 Doublet 1H Pyridine H-3

| ~3.9 | Singlet | 2H | -CH2z- |

Table: Predicted 3C and °F NMR Data

Nucleus Chemical Shift (6, ppm) Assignment
13C ~175 -COOH

13C ~155 Pyridine C-2
13C ~148 (q) Pyridine C-5
13C ~147 Pyridine C-6
13C ~135 Pyridine C-4
13C ~124 (q) -CF3

13C ~122 Pyridine C-3
13C ~43 -CHa-

| 19F | ~ -62 | -CFs |
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Predicted IR Data

Table: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic
2500-3300 Broad

Acid)
~1710 Strong C=0 stretch (Carboxylic Acid)
] C=N, C=C stretch (Pyridine
1550-1600 Medium

ring)

| 1100-1300 | Strong | C-F stretch (CFs group) |

Experimental Protocol: NMR Analysis

e Accurately weigh approximately 5-10 mg of the purified, dry compound.

o Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCIz, DMSO-ds) in a
clean, dry NMR tube.

« If using CDCIs, a drop of D20 can be added after the initial *H spectrum is acquired to
confirm the exchangeable -COOH proton.

e Acquire tH, 3C, and °F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e Process the spectra (Fourier transform, phase correction, baseline correction) and integrate
the signals to confirm the structure.

Biological Activity and Potential Applications

Specific biological activity data for 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid is not
available in the public domain. However, the trifluoromethylpyridine motif is a well-established
pharmacophore and toxophore in medicinal chemistry and agrochemistry.[4]
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« Agrochemicals: Many commercial herbicides and insecticides contain a
trifluoromethylpyridine core, which can enhance metabolic stability and membrane
permeability.[4]

+ Pharmaceuticals: The related compound, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, is a
known intermediate in the synthesis of 3-secretase (BACE) inhibitors, which are investigated
for the treatment of Alzheimer's disease.[5] Other trifluoromethylpyridine derivatives have
shown activity as anti-chlamydial agents.[6] The acetic acid side chain provides a handle for
further derivatization into esters or amides, which could be explored to generate libraries of
potential drug candidates.
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Caption: General workflow for in-vitro biological screening.

Conclusion
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2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid is a fluorinated heterocyclic building block with
significant potential for application in drug discovery and materials science. While detailed
experimental data on its properties and synthesis are scarce, this guide provides a robust
framework based on established chemical principles. The combination of the pyridine ring, the
electron-withdrawing trifluoromethyl group, and the versatile carboxylic acid handle makes it an
attractive starting point for the synthesis of novel bioactive molecules. Further research is
warranted to fully characterize this compound and explore its utility in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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